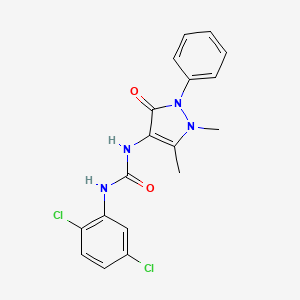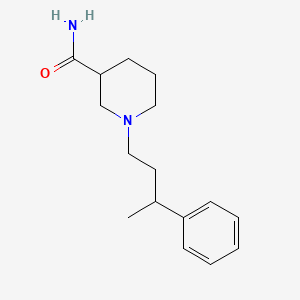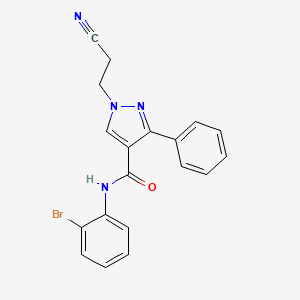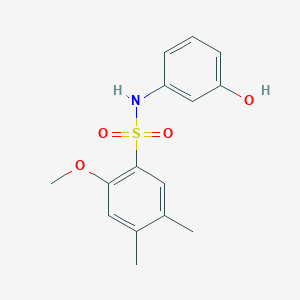![molecular formula C20H23N3O B5185729 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone](/img/structure/B5185729.png)
1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone, also known as ATE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ATE is a member of the triazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone is not fully understood, but studies suggest that it may act by interfering with cellular processes, such as DNA replication and protein synthesis. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. In vivo studies have demonstrated that 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone can reduce inflammation and oxidative stress in animal models, suggesting that it may have potential therapeutic applications in diseases associated with these processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone can be easily synthesized using readily available starting materials and standard laboratory techniques. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and solvent for use in experiments involving 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone.
Zukünftige Richtungen
There are several future directions for research on 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone. One potential area of investigation is the development of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone-based fluorescent probes for detecting specific metal ions in biological systems. Another area of interest is the synthesis of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone-derived materials with tailored properties for applications in catalysis, sensing, and drug delivery. Further studies are also needed to elucidate the mechanism of action of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone and to explore its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone involves a multi-step process that begins with the preparation of 1-adamantyl azide. The azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 4-(prop-2-yn-1-yl)phenylboronic acid to yield the desired product, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone. The reaction conditions and purification methods can be optimized to obtain high yields and purity of 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone.
Wissenschaftliche Forschungsanwendungen
1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. In materials science, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In nanotechnology, 1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}ethanone has been employed as a precursor for the synthesis of nanoparticles with tunable properties.
Eigenschaften
IUPAC Name |
1-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-13(24)17-2-4-18(5-3-17)23-19(12-21-22-23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,12,14-16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTBAMUGGNWYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CN=N2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[5-(Adamantan-1-YL)-1H-1,2,3-triazol-1-YL]phenyl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)


![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185701.png)
![3-(4-bromobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5185715.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B5185718.png)


![2-hydroxy-5-[2-(3-hydroxy-6-methyl-2-pyridinyl)ethyl]benzenesulfonic acid](/img/structure/B5185728.png)
![3-benzyl-2-(benzylimino)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5185732.png)
![1-{[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5185739.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)